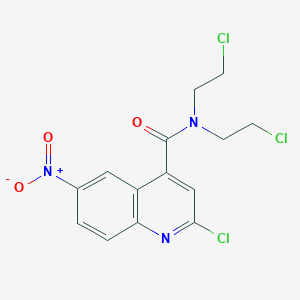
2-Chloro-N,N-bis(2-chloroethyl)-6-nitroquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N,N-bis(2-chloroethyl)-6-nitroquinoline-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of chloroethyl groups, a nitro group, and a quinoline ring, which contribute to its distinctive properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-bis(2-chloroethyl)-6-nitroquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: The chloroethyl groups are introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and coupling agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N,N-bis(2-chloroethyl)-6-nitroquinoline-4-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized quinoline derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-N,N-bis(2-chloroethyl)-6-nitroquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N,N-bis(2-chloroethyl)-6-nitroquinoline-4-carboxamide involves its interaction with molecular targets such as DNA and proteins. The chloroethyl groups can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N,N-bis(2-chloroethyl)acetamide
- 2-Chloro-N,N-bis(2-chloroethyl)ethanamine
- 2-Chloro-N,N-bis(2-chloroethyl)benzamide
Uniqueness
2-Chloro-N,N-bis(2-chloroethyl)-6-nitroquinoline-4-carboxamide is unique due to the presence of the nitroquinoline moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
89267-25-4 |
|---|---|
Fórmula molecular |
C14H12Cl3N3O3 |
Peso molecular |
376.6 g/mol |
Nombre IUPAC |
2-chloro-N,N-bis(2-chloroethyl)-6-nitroquinoline-4-carboxamide |
InChI |
InChI=1S/C14H12Cl3N3O3/c15-3-5-19(6-4-16)14(21)11-8-13(17)18-12-2-1-9(20(22)23)7-10(11)12/h1-2,7-8H,3-6H2 |
Clave InChI |
LQTYFTBPJCKJFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=N2)Cl)C(=O)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



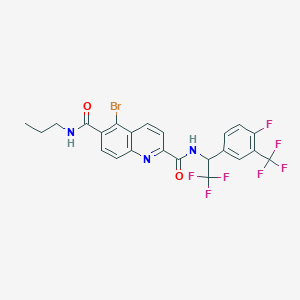


![5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12881989.png)
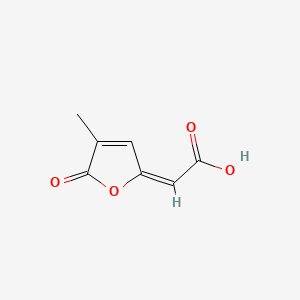

![[5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride](/img/structure/B12882010.png)
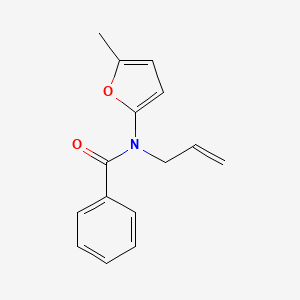
![1,2-Benzenediol, 4-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B12882020.png)

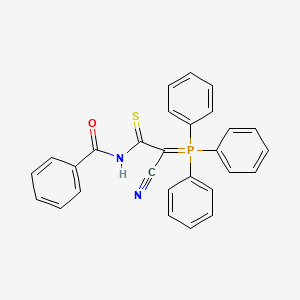

![N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12882050.png)
